![molecular formula C6H10N2O B14604077 2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine CAS No. 60928-27-0](/img/structure/B14604077.png)
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides . The reaction occurs at the exocyclic nitrogen atom, leading to the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazinium bromides .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different structural forms.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromides for condensation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-c][1,4]oxazines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects . The exact pathways involved depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole ring but differ in the presence of a thiazine ring instead of an oxazine ring.
1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c][1,4]-oxazinium Bromides: These compounds are closely related and share similar synthetic routes and properties.
Uniqueness
2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine is unique due to its specific combination of imidazole and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
60928-27-0 |
---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H10N2O/c1-2-8-3-4-9-5-6(8)7-1/h1-5H2 |
InChI-Schlüssel |
KGLZPJGSKNCEOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCOCC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.